molecular formula C12H12N2O B1628813 3-Methoxy-4-pyridin-2-ylaniline CAS No. 605652-55-9

3-Methoxy-4-pyridin-2-ylaniline

Cat. No.: B1628813
CAS No.: 605652-55-9
M. Wt: 200.24 g/mol
InChI Key: WXQOYPSHACGEBA-UHFFFAOYSA-N
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Description

3-Methoxy-4-pyridin-2-ylaniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

605652-55-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methoxy-4-pyridin-2-ylaniline

InChI

InChI=1S/C12H12N2O/c1-15-12-8-9(13)5-6-10(12)11-4-2-3-7-14-11/h2-8H,13H2,1H3

InChI Key

WXQOYPSHACGEBA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)C2=CC=CC=N2

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tin(II) chloride dihydrate (6.77 g, 30.0 mmol) and 2-(2-methoxy-4-nitrophenyl)pyridine (2.30 g, 10.0 mmol) were combined in MeOH (100 mL) and stirred at reflux for 18 h. The reaction mixture was then cooled to RT and concentrated in vacuo. The residue was then partitioned with EtOAc (200 mL) and 1N aqueous NaOH (100 mL). The aqueous layer was washed with EtOAc (3×75 mL), and the combined EtOAc layers were back-extracted with H2O (100 mL), dried (MgSO4), filtered, and concentrated in vacuo. The resulting residue was purified by SiO2 chromatography, eluting with 2:1 EtOAc:hexanes to afford 3-methoxy4-pyridin-2-ylaniline as an amber oil. 1H-NMR (CDCl3, 300 MHz) δ 8.63 (m, 1H), 7.78 (d, 1H), 7.57-7.67 (m, 2H), 7.04-7.13 (m, 1H), 6.34-6.41(dd, 1H), 6.26 (d, 1H), 3.72-3.92 (s, 2H), 3.72 (s, 3H).
Quantity
6.77 g
Type
reactant
Reaction Step One
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenyl)pyridine (5.4 g, 23.3 mmol), dimethyl hydrazine (14 mL, 233 mmol), charcoal (0.7 g), in methanol (200 mL) was added iron trichloride (0.075 g, 0.46 mmol), then heated at 65° C. overnight. The reaction mixture was quenched with H2O (50 mL), then extracted with EtOAc (3×50 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The crude purified by liquid chromatography on silica (EtOAc/Hexane 3/7) to give 3-methoxy-4-pyridin-2-ylaniline.
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.075 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of Pd/C (0.25 g of 10%) in MeOH (5 mL) was mixed with a solution of 2-(2-methoxy-4-nitrophenyl)pyridine (0.5 g, 2.17 mmol) in MeOH (5 mL). The resulting reaction mixture was stirred vigorously for 12 h under an atmosphere of hydrogen, filtered through a pad of celite, and the filtrate was concentrated and purified by flash column chromatography on silica gel with EtOAc:hexanes (1:9 to 3:2) to afford 3-methoxy-4-pyridin-2-ylaniline.
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Two

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